What are the physical properties of Tetramethylguanidinium azide?
What are the physical properties of Tetramethylguanidinium azide?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of Tetramethylguanidinium azide (B81097) (TMGA). The information is curated for researchers, scientists, and professionals in drug development who utilize or are investigating the applications of this versatile organic salt.
Core Physical Properties
Tetramethylguanidinium azide is a white and highly hygroscopic solid.[1] It is known for its high solubility in a range of organic solvents, making it a valuable reagent in various chemical transformations.[2]
Quantitative Physical Data
The following table summarizes the key physical properties of Tetramethylguanidinium azide. It is important to note the distinction in molecular formulas found in chemical databases. 1,1,3,3-Tetramethylguanidine (TMG), the precursor base, has the formula C5H13N3.[3] Upon protonation and association with the azide anion, the resulting salt is correctly represented as [C5H13N3H]+[N3]-, leading to the molecular formula C5H14N6.[4] Another entry in PubChem lists a molecular formula of C5H12N6 for 1,1,3,3-Tetramethylguanidinium azide, which may represent a different isomeric form or an error in the database.[1] This guide will proceed with the C5H14N6 formula, which corresponds to the product of the direct acid-base reaction.
| Property | Value | Source(s) |
| Molecular Formula | C5H14N6 | [4] |
| Molecular Weight | 158.21 g/mol | [4] |
| Melting Point | 90–93 °C | |
| Appearance | White, extremely hygroscopic solid | [1] |
| Solubility | Soluble in chloroform, dichloromethane, acetonitrile, nitromethane, DMF, and water. Insoluble in diethyl ether and THF. | [5] |
Synthesis of Tetramethylguanidinium Azide
The standard and most direct method for the preparation of Tetramethylguanidinium azide is through the neutralization of the strong organic base, 1,1,3,3-tetramethylguanidine, with hydrazoic acid.[5] A detailed and practical experimental protocol is provided below.
Experimental Protocol: Synthesis from 1,1,3,3-Tetramethylguanidine and Azidotrimethylsilane
This protocol describes a safe and efficient method for the synthesis of Tetramethylguanidinium azide.
Materials:
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N,N,N',N'-Tetramethylguanidine (12.55 mL, 100 mmol)
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Azidotrimethylsilane (13.30 mL, 100 mmol)
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Cyclohexane (B81311) (100 mL)
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Methanol (B129727) (5 mL, 125 mmol)
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Hexane
Procedure:
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In a suitable reaction vessel, dissolve N,N,N',N'-tetramethylguanidine in cyclohexane.
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To this solution, add neat azidotrimethylsilane.
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Cool the mixture in an ambient water bath and add methanol dropwise. An exothermic reaction will be observed.
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Stir the mixture for an additional hour. A precipitate of Tetramethylguanidinium azide will form.
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Rapidly transfer the precipitated product to a funnel for positive pressure filtration or a fritted short chromatographic column.
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Expel the supernatant under a positive pressure of dry nitrogen.
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Wash the solid product with cyclohexane and hexane.
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Dry the final product under a stream of dry nitrogen.
This procedure typically yields a quantitative amount of a white, extremely hygroscopic solid.[1]
Experimental Methodologies for Physical Property Determination
While specific experimental protocols for the determination of the physical properties of Tetramethylguanidinium azide are not detailed in the available literature, standard methods for characterizing ionic liquids and organic salts are applicable.
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Melting Point: The melting point can be determined using a standard melting point apparatus, where a small sample is heated at a controlled rate, and the temperature range over which the solid melts to a liquid is observed. Differential Scanning Calorimetry (DSC) can also be used to obtain a more precise melting temperature.
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Solubility: Solubility is typically determined by adding a small, weighed amount of the solute (TMGA) to a known volume of the solvent at a specific temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved solute is then measured, often by gravimetric analysis after solvent evaporation or by spectroscopic methods.
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Spectroscopic Analysis:
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FTIR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. For TMGA, characteristic peaks for the guanidinium (B1211019) cation and the azide anion would be expected. The azide anion typically shows a strong, sharp absorption band in the region of 2100-2200 cm⁻¹.[6]
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NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the structure and chemical environment of the atoms in a molecule. For the tetramethylguanidinium cation, specific chemical shifts for the methyl protons and the N-H proton would be observed.
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Mass Spectrometry: Mass spectrometry is used to determine the mass-to-charge ratio of ions. For TMGA, the mass spectrum would show a peak corresponding to the tetramethylguanidinium cation.
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-
Crystal Structure: The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray crystallography. This technique would provide precise bond lengths, bond angles, and intermolecular interactions. A search for a Crystallographic Information File (CIF) for Tetramethylguanidinium azide was unsuccessful.
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Synthesis workflow for Tetramethylguanidinium azide.
This guide provides a foundational understanding of the physical properties and synthesis of Tetramethylguanidinium azide. Further research into its crystallographic and detailed spectroscopic properties would provide a more complete profile of this compound.
References
- 1. 1,1,3,3-Tetramethylguanidinium azide | C5H12N6 | CID 6453411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taskcm.com [taskcm.com]
- 3. 1,1,3,3-Tetramethylguanidine - Wikipedia [en.wikipedia.org]
- 4. N,N,N',N'-tetramethylguanidine azide | C5H14N6 | CID 5743522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
